molecular formula C19H17BrN4S B10884377 3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-bromobenzyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10884377
M. Wt: 413.3 g/mol
InChI Key: GKZIKMJBDMGPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound with a molecular formula of C19H17BrN4S. . The presence of a bromobenzyl group and a sulfanyl linkage further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Mechanism of Action

The mechanism of action of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its ability to interact with specific molecular targets and pathways. For instance, as an iron chelator, it binds to ferrous ions (Fe2+), thereby inhibiting iron-dependent processes in cells . This can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3-BROMOBENZYL)SULFANYL]-5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential as a substrate for nucleophilic substitution reactions, while the isopropyl group may influence its lipophilicity and cellular uptake .

Properties

Molecular Formula

C19H17BrN4S

Molecular Weight

413.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C19H17BrN4S/c1-12(2)24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-11-13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3

InChI Key

GKZIKMJBDMGPQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.